molecular formula C16H15N5O3S B2895945 ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 896678-63-0

ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

Cat. No.: B2895945
CAS No.: 896678-63-0
M. Wt: 357.39
InChI Key: HTJCGYIPGVMACT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.

Mode of Action

It’s known that the compound is synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction involves the initial formation of a thiohydrazonate, which undergoes intermolecular cyclization to yield the final compound . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or intermolecular interactions.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound might affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses.

Pharmacokinetics

Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound might have similar effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These interactions suggest that the compound may have a role in modulating inflammatory responses.

Cellular Effects

This compound influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects by modulating ER stress and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is likely achieved through binding interactions with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

ethyl 3-oxo-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-24-13(23)8-12(22)9-25-16-14-15(17-10-18-16)21(20-19-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJCGYIPGVMACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.